molecular formula C7H8N6O B601324 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one CAS No. 98414-56-3

1,3-Bis(1,2,4-triazol-1-yl)propan-2-one

Cat. No.: B601324
CAS No.: 98414-56-3
M. Wt: 192.18
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Description

1,3-Bis(1,2,4-triazol-1-yl)propan-2-one is an organic compound that contains two 1,2,4-triazole rings connected by a propane backbone with a ketone functional group at the central carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(1,2,4-triazol-1-yl)propan-2-one can be synthesized through a multi-step process involving the formation of 1,2,4-triazole rings and their subsequent attachment to a propane backbone. . This reaction proceeds under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1,3-Bis(1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(1,2,4-triazol-1-yl)propan-2-one is unique due to its specific combination of two triazole rings and a central ketone group, which provides distinct chemical reactivity and coordination properties. This makes it a versatile building block for the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

1,3-bis(1,2,4-triazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O/c14-7(1-12-5-8-3-10-12)2-13-6-9-4-11-13/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQIIJSWEPRYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266711
Record name 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98414-56-3
Record name 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98414-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis-1H-[1,2,4]-triazol-1-yl-propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to the Spanish Patent Number ES 549 020 A1 1 mole of 1,3-dichloroacetone is reacted with 2 mole of 1,2,4-triazole, then the 1,3-bis(1,2,4-triazole-1-yl)-propan-2-on obtained with low yield is reacted with 2,4-difluorophenylmagnesium bromide to give fluconazole. The yield is about 45% calculated on the Grignard reagent.
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